molecular formula C11H7ClN2O2 B15312417 2-Chloro-5-(pyrimidin-5-yl)benzoic acid

2-Chloro-5-(pyrimidin-5-yl)benzoic acid

Cat. No.: B15312417
M. Wt: 234.64 g/mol
InChI Key: OMUKYTHYGGXDGU-UHFFFAOYSA-N
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Description

2-Chloro-5-(pyrimidin-5-yl)benzoic acid is an organic compound with the molecular formula C11H7ClN2O2 It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom and a pyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(pyrimidin-5-yl)benzoic acid typically involves the chlorination of 5-(pyrimidin-5-yl)benzoic acid. One common method is the reaction of 5-(pyrimidin-5-yl)benzoic acid with thionyl chloride (SOCl2) in the presence of a catalyst such as dimethylformamide (DMF). The reaction is carried out under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(pyrimidin-5-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Chloro-5-(pyrimidin-5-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(pyrimidin-5-yl)benzoic acid depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The exact pathways involved can vary, but common mechanisms include binding to active sites or altering protein conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(pyrimidin-5-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H7ClN2O2

Molecular Weight

234.64 g/mol

IUPAC Name

2-chloro-5-pyrimidin-5-ylbenzoic acid

InChI

InChI=1S/C11H7ClN2O2/c12-10-2-1-7(3-9(10)11(15)16)8-4-13-6-14-5-8/h1-6H,(H,15,16)

InChI Key

OMUKYTHYGGXDGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CN=CN=C2)C(=O)O)Cl

Origin of Product

United States

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